molecular formula C19H22Cl2N4O2S B12419560 Thiamine Benzoate-d5 Hydrochloride

Thiamine Benzoate-d5 Hydrochloride

Cat. No.: B12419560
M. Wt: 446.4 g/mol
InChI Key: VVIAAKNVDRRCLK-HNXNXGHXSA-M
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Description

Thiamine hydrochloride, a synthetic water-soluble form of vitamin B₁, is widely used in pharmaceuticals and food fortification due to its role in energy metabolism and neurological function . It is chemically designated as 3-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-5-(2-hydroxyethyl)-4-methylthiazolium chloride hydrochloride. Its stability, bioavailability, and interactions with other compounds have been extensively studied, particularly in comparison to other thiamine derivatives such as thiamine pyrophosphate, thiamine mononitrate, and lipid-soluble analogs like benfotiamine .

Properties

Molecular Formula

C19H22Cl2N4O2S

Molecular Weight

446.4 g/mol

IUPAC Name

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl 2,3,4,5,6-pentadeuteriobenzoate;chloride;hydrochloride

InChI

InChI=1S/C19H21N4O2S.2ClH/c1-13-17(8-9-25-19(24)15-6-4-3-5-7-15)26-12-23(13)11-16-10-21-14(2)22-18(16)20;;/h3-7,10,12H,8-9,11H2,1-2H3,(H2,20,21,22);2*1H/q+1;;/p-1/i3D,4D,5D,6D,7D;;

InChI Key

VVIAAKNVDRRCLK-HNXNXGHXSA-M

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)OCCC2=C([N+](=CS2)CC3=CN=C(N=C3N)C)C)[2H])[2H].Cl.[Cl-]

Canonical SMILES

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOC(=O)C3=CC=CC=C3.Cl.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiamine benzoate-d5 (hydrochloride) typically involves the deuteration of thiamine benzoate. This process can be achieved through various methods, including the use of deuterated reagents or solvents. The reaction conditions often require a controlled environment to ensure the incorporation of deuterium atoms into the thiamine molecule. Common reagents used in the synthesis include deuterated benzoic acid and deuterated hydrochloric acid.

Industrial Production Methods

Industrial production of Thiamine benzoate-d5 (hydrochloride) involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-performance liquid chromatography (HPLC) to purify the final product and ensure its quality. The production methods are designed to be cost-effective and scalable to meet the demands of scientific research and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Thiamine benzoate-d5 (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: Thiamine can be oxidized to form thiochrome, a fluorescent compound.

    Reduction: Thiamine can be reduced to form dihydrothiamine.

    Substitution: Thiamine can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium ferricyanide.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.

Major Products

    Oxidation: Thiochrome

    Reduction: Dihydrothiamine

    Substitution: Various substituted thiamine derivatives

Scientific Research Applications

Thiamine benzoate-d5 (hydrochloride) has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in studies of thiamine metabolism and degradation pathways.

    Biology: Employed in research on thiamine’s role in cellular processes and its transport mechanisms.

    Medicine: Investigated for its potential therapeutic effects in treating thiamine deficiency-related conditions such as beriberi and Wernicke-Korsakoff syndrome.

    Industry: Utilized in the development of fortified food products and dietary supplements to ensure adequate thiamine intake.

Mechanism of Action

Thiamine benzoate-d5 (hydrochloride) exerts its effects through its conversion to thiamine diphosphate (ThDP), an active coenzyme form. ThDP is essential for the catalytic activity of several enzymes involved in carbohydrate metabolism, including pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase. These enzymes play a critical role in the Krebs cycle, facilitating the production of ATP, the primary energy currency of the cell. Additionally, thiamine has non-coenzyme roles, such as modulating neurotransmitter release and protecting against oxidative stress.

Comparison with Similar Compounds

Stability in Different Environments

Thiamine hydrochloride exhibits variable stability depending on pH, temperature, and formulation matrices. Key comparisons include:

Compound Stability Characteristics Key Findings Reference
Thiamine Hydrochloride Degrades linearly under storage (R² = 0.96–0.99); 10–21% loss over 31 days in lipid systems. Higher stability than thiamine pyrophosphate; protected by EGCG/caffeine in oil systems .
Thiamine Pyrophosphate 12–28% loss over 31 days; lower stability in lipid systems regardless of storage conditions. More susceptible to degradation due to structural complexity and phosphate groups .
Thiamine Mononitrate Comparable degradation kinetics to thiamine hydrochloride in aqueous solutions; pH-dependent stability. Preferred in dry food fortification due to lower hygroscopicity .

Absorption and Bioavailability

Absorption mechanisms and bioavailability differ significantly among thiamine derivatives:

  • Thiamine Hydrochloride: Bioavailability: 3.7–5.3% via active transport, impaired in alcoholism or malnutrition . Oral supplementation (100 mg/day for 5 days) elevates plasma thiamine comparably to intravenous administration .
  • Thiamine Propyl Disulfide (Lipid-Soluble): Absorbed via passive diffusion, bypassing impaired active transport mechanisms .
  • Benfotiamine: 3.6-fold higher bioavailability than thiamine hydrochloride in single-dose studies . No significant long-term advantage in tissue uptake when compared to sustained oral thiamine hydrochloride .

Antioxidant and Chelating Activity

Thiamine derivatives exhibit distinct antioxidative properties:

Compound Chelating Activity (Iron/Copper) Reducing Power (DPPH/ABTS Assays) Notes Reference
Thiamine Hydrochloride Moderate (7% increase at 0.08–0.8 mg/100 g; 18% decrease at >0.8 mg/100 g). Weak reducing power; no significant effect at low concentrations. Activity declines at high concentrations due to pro-oxidant effects .
Thiamine Pyrophosphate Strong (9% increase at 0.08–0.8 mg/100 g; 20% decrease at >0.8 mg/100 g). Higher reducing power than hydrochloride. Enhanced chelation attributed to phosphate groups, but destabilizes tea polyphenols at high doses .

Biological Activity

Thiamine Benzoate-d5 Hydrochloride is a derivative of thiamine (vitamin B1) that has garnered attention for its potential biological activities. This compound plays a critical role in various metabolic processes, particularly in carbohydrate metabolism and nerve function. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and implications for health.

Chemical Structure and Properties

This compound is a labeled form of thiamine, where the benzoate moiety enhances its solubility and stability. The addition of deuterium (d5) allows for tracing studies in metabolic pathways. The structure can be represented as follows:

C12H15ClN4O3\text{C}_{12}\text{H}_{15}\text{ClN}_4\text{O}_3

1. Cofactor Role in Enzymatic Reactions

Thiamine and its derivatives, including Thiamine Benzoate-d5, serve as essential cofactors for various enzymes involved in metabolic pathways:

  • Carbohydrate Metabolism : Thiamine diphosphate (the active form) is crucial for the functioning of enzymes such as pyruvate dehydrogenase and transketolase, which are involved in glycolysis and the pentose phosphate pathway, respectively .
  • Amino Acid Metabolism : It participates in the decarboxylation of alpha-keto acids, facilitating amino acid synthesis and degradation .

2. Non-Coenzyme Functions

Beyond its role as a coenzyme, thiamine has non-coenzymatic functions that impact cellular processes:

  • Signal Transduction : Thiamine triphosphate may act as a signaling molecule affecting nerve impulse transmission by modulating ion channels .
  • Stress Response : Recent studies suggest that thiamine derivatives are involved in bacterial adaptation to stress conditions, indicating a broader role in cellular signaling .

Clinical Studies

Several studies have investigated the efficacy of thiamine derivatives in various clinical settings:

  • A double-blind placebo-controlled trial demonstrated that thiamine hydrochloride significantly improved symptoms in patients with seasonal ataxia syndrome, underscoring the importance of thiamine in neurological health .
  • Research indicates that thiamine supplementation can alleviate symptoms associated with deficiency-related disorders such as Wernicke-Korsakoff syndrome and diabetic neuropathy.

Table of Biological Activities

Activity TypeDescriptionReferences
Enzymatic CofactorEssential for enzymes in carbohydrate metabolism (e.g., transketolase)
NeuroprotectionPotential to protect against neurodegenerative diseases
Signal ModulationInvolvement in nerve impulse transmission
Stress ResponseRole in bacterial adaptation to environmental stress

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